(2E)-Octadecenal

描述

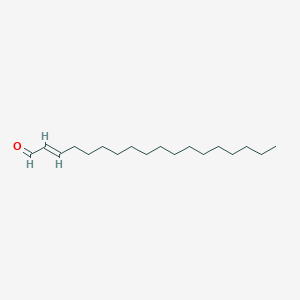

. It is characterized by a long hydrocarbon chain with a double bond at the second carbon position and an aldehyde group at the terminal carbon. This compound is commonly found in nature and has various applications in different fields.

准备方法

Synthetic Routes and Reaction Conditions

(2E)-Octadecenal can be synthesized through several methods. One common synthetic route involves the oxidation of 2-octadecen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the hydroformylation of 1-octadecene followed by oxidation to yield this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydroformylation of olefins, followed by oxidation. This method is preferred due to its efficiency and scalability. The reaction conditions typically involve high pressure and temperature, along with the use of catalysts such as rhodium complexes.

化学反应分析

Types of Reactions

(2E)-Octadecenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-octadecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 2-octadecen-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group can undergo nucleophilic addition reactions with reagents like Grignard reagents to form secondary alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.

Major Products Formed

Oxidation: 2-Octadecanoic acid.

Reduction: 2-Octadecen-1-ol.

Substitution: Secondary alcohols and other derivatives depending on the nucleophile used.

科学研究应用

Chemical Applications

1. Organic Synthesis:

(2E)-Octadecenal serves as a valuable building block in organic synthesis. It is utilized as a precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic pathways.

| Reaction Type | Example Products | Reagents Used |

|---|---|---|

| Oxidation | 2-Octadecanoic acid | Potassium permanganate, chromium trioxide |

| Reduction | 2-Octadecen-1-ol | Sodium borohydride, lithium aluminum hydride |

| Substitution | Secondary alcohols | Grignard reagents |

2. Pheromone Research:

In biological studies, this compound has been identified as a pheromone in certain insect species. Its role as a signaling molecule influences behavioral responses in insects, making it significant for pest management strategies. For instance, it has been used to attract male moths of the species Opogona sacchari, aiding in population monitoring and control efforts .

Biological Applications

1. Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy is being explored for potential therapeutic applications in treating infections or enhancing food preservation methods.

2. Anti-inflammatory Effects:

Studies have suggested that this compound may possess anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs. Its mechanism involves modulation of specific inflammatory pathways .

Industrial Applications

1. Fragrance and Flavor Industry:

Due to its pleasant aroma, this compound is employed in the production of fragrances and flavors. It contributes to the sensory profile of various consumer products, including perfumes and food additives.

2. Integrated Pest Management:

The compound's role as a pheromone makes it useful in integrated pest management (IPM) systems. By attracting pests to traps or disrupting mating behaviors, it helps reduce reliance on chemical pesticides .

Case Studies

Case Study 1: Pheromone-Based Traps

A study demonstrated the effectiveness of traps baited with this compound for monitoring Opogona sacchari populations. The results indicated a significant increase in captured males when using this compound compared to controls without pheromones .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. This study supports its potential use in food safety applications .

作用机制

The mechanism of action of (2E)-Octadecenal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing various physiological processes. For example, as a pheromone, it binds to specific receptors in insects, triggering behavioral responses . In other contexts, it may interact with enzymes and other proteins, modulating their activity and leading to various biological effects.

相似化合物的比较

(2E)-Octadecenal can be compared with other similar fatty aldehydes and unsaturated aldehydes:

2-Decenal: A shorter-chain unsaturated aldehyde with similar chemical properties but different biological activities.

2-Hexadecenal: Another long-chain unsaturated aldehyde with similar applications in chemistry and biology.

Octadecanal: The saturated analog of this compound, lacking the double bond, which affects its reactivity and biological properties.

This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological functions. Its long hydrocarbon chain and the presence of a double bond make it a versatile compound in various applications.

生物活性

(2E)-Octadecenal, a long-chain unsaturated aldehyde, is recognized for its significant biological activities and applications in various fields, including entomology, medicine, and organic chemistry. This article explores its biological functions, mechanisms of action, and potential therapeutic uses, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C18H34O

- Molecular Weight : 270.46 g/mol

- CAS Number : 51534-37-3

- Structure : Contains a double bond between the second and third carbon atoms (E configuration).

1. Pheromone Activity

This compound has been identified as a pheromone in certain insect species, particularly within the Lepidoptera order. It plays a crucial role in mating behaviors by facilitating communication between males and females. For instance, it has been isolated from female moths of the species Tineola bisselliella, where it attracts males during the mating season .

2. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study utilizing gas chromatography-mass spectrometry (GC-MS) identified this compound among others produced by microbial sources that demonstrated significant antibacterial effects against strains like Staphylococcus aureus and Pseudomonas aeruginosa .

3. Antiproliferative Activity

Recent studies have explored the antiproliferative effects of this compound on cancer cell lines. The compound has shown potential in inhibiting cell growth in prostate cancer models, suggesting its utility as a therapeutic agent in oncology .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Signaling Molecule : As a pheromone, it binds to receptors in insects, triggering behavioral responses essential for reproduction.

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis and death.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through various pathways, including oxidative stress and modulation of cell cycle regulators.

Case Study 1: Pheromone Efficacy in Insect Control

A field study demonstrated that traps baited with this compound significantly reduced populations of Chilo suppressalis, a pest affecting rice crops. The use of this pheromone in integrated pest management strategies proved effective in minimizing chemical pesticide reliance while enhancing crop yields .

Case Study 2: Antimicrobial Applications

In vitro tests showed that this compound effectively inhibited the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) was determined for strains such as Escherichia coli and Bacillus cereus, showcasing its potential as a natural preservative in food products .

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C18H34O | Pheromone, Antimicrobial |

| 2-Decenal | C10H18O | Antimicrobial |

| 2-Hexadecenal | C16H30O | Pheromone |

| Octadecanal | C18H36O | Less reactive, no pheromone |

属性

CAS 编号 |

51534-37-3 |

|---|---|

分子式 |

C18H34O |

分子量 |

266.5 g/mol |

IUPAC 名称 |

octadec-2-enal |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h16-18H,2-15H2,1H3 |

InChI 键 |

AHQSSWHOKBCJFA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC=CC=O |

手性 SMILES |

CCCCCCCCCCCCCCC/C=C/C=O |

规范 SMILES |

CCCCCCCCCCCCCCCC=CC=O |

Key on ui other cas no. |

51534-37-3 |

同义词 |

Koiganal I; trans-2-Octadecenal; (E)-2-Octadecenal; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。